[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)methanol: is a chiral compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of three phenyl groups and a hydroxymethyl group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)methanol typically involves the cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Catalysts: Lewis acids such as zinc chloride or boron trifluoride
Industrial Production Methods
While specific industrial production methods for ((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl groups, using reagents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride in dichloromethane
Major Products
Oxidation: ((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)carboxylic acid
Reduction: Reduced phenyl derivatives
Substitution: ((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)chloride
Scientific Research Applications
((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)methanol: has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism by which ((3R,5S)-2,3,5-Triphenylisoxazolidin-5-yl)methanol exerts its effects is primarily through its interaction with various molecular targets. The phenyl groups and the hydroxymethyl group allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The compound can also act as a chiral catalyst, facilitating enantioselective reactions.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3R,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]methanol
- [(1R,2S,3R,5S)-2,3,5-trimethylcyclopentyl]methanol
- (S)-(1S,3R,5S)-3,5-dimethylcyclohexylmethanol
Uniqueness
- Chirality : The specific (3R,5S) configuration provides unique stereochemical properties.
- Functional Groups : The presence of three phenyl groups and a hydroxymethyl group offers diverse reactivity and interaction potential.
- Applications : Its use as a chiral auxiliary and potential bioactive molecule distinguishes it from other similar compounds.
Properties
CAS No. |
675129-97-2 |
---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[(3R,5S)-2,3,5-triphenyl-1,2-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C22H21NO2/c24-17-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)23(25-22)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,22-/m1/s1 |
InChI Key |
RYBFCGKGGOWHNN-FGZHOGPDSA-N |
Isomeric SMILES |
C1[C@@H](N(O[C@]1(CO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N(OC1(CO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.